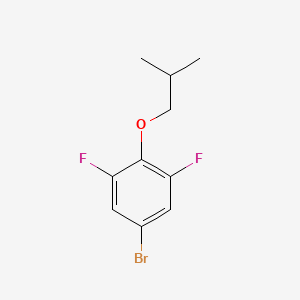

5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,3-difluoro-2-(2-methylpropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF2O/c1-6(2)5-14-10-8(12)3-7(11)4-9(10)13/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVYXKFUGDAXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthetic pathway for 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene, a key intermediate in various research and development applications within the pharmaceutical and specialty chemical sectors. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the requisite synthetic steps, underlying mechanistic principles, and practical experimental protocols. The synthesis is presented as a robust two-step process, commencing with the electrophilic bromination of 2,6-difluorophenol to yield the crucial precursor, 4-Bromo-2,6-difluorophenol. This is subsequently followed by a Williamson ether synthesis to introduce the 2-methylpropoxy (isobutoxy) moiety. This guide emphasizes the rationale behind procedural choices, ensuring a thorough understanding of the synthesis for successful and reproducible execution.

Introduction

This compound is a halogenated aromatic ether with a molecular structure that makes it a valuable building block in organic synthesis. The presence of bromine and fluorine atoms, coupled with the ether linkage, provides multiple reactive sites for further chemical transformations. This versatility is of significant interest to professionals in drug discovery and materials science, where precise molecular architectures are paramount. The synthetic route detailed herein is designed to be efficient and scalable, providing a reliable method for obtaining this compound in high purity.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in two primary stages, as illustrated in the following reaction scheme:

Caption: Overall two-step synthesis of the target compound.

Part A: Synthesis of the Precursor: 4-Bromo-2,6-difluorophenol

The initial and critical phase of this synthesis is the regioselective bromination of 2,6-difluorophenol. The electron-donating hydroxyl group directs the electrophilic substitution to the para position, yielding the desired 4-bromo-2,6-difluorophenol.

Experimental Protocol

This protocol is adapted from a verified synthetic procedure.[1]

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,6-Difluorophenol | C₆H₄F₂O | 130.09 | 1.3 g | 10.0 |

| Bromine | Br₂ | 159.81 | 1.6 g (0.51 mL) | 10.0 |

| Carbon Disulfide (dry) | CS₂ | 76.13 | 20 mL | - |

| 48% Hydrobromic Acid | HBr | 80.91 | 5 drops (catalyst) | - |

| Saturated Sodium Metabisulfite | Na₂S₂O₅ | 190.11 | 30 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 20 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Water | H₂O | 18.02 | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.3 g of 2,6-difluorophenol in 10 mL of dry carbon disulfide.

-

In a separate container, prepare a solution of 1.6 g of bromine in 10 mL of dry carbon disulfide.

-

Slowly add the bromine solution to the stirred solution of 2,6-difluorophenol over 5 minutes.

-

Add 5 drops of 48% hydrobromic acid to the reaction mixture.

-

Heat the mixture to reflux for 2 hours.

-

Allow the reaction to cool to room temperature and let it stand for 16 hours.

-

Heat the mixture to reflux for an additional 4 hours, then allow it to stand for 24 hours.

-

Pour the reaction mixture into 20 mL of water.

-

Add 30 mL of saturated sodium metabisulfite solution to quench any unreacted bromine.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with 20 mL of saturated sodium bicarbonate solution and then with 20 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield a crude oil that solidifies upon standing.

-

Purify the crude product by Kugelrohr distillation at an oven temperature of 100°C under reduced pressure (approximately 20 mmHg) to obtain 4-bromo-2,6-difluorophenol as a white solid.

Caption: Workflow for the synthesis of 4-Bromo-2,6-difluorophenol.

Part B: Williamson Ether Synthesis of this compound

With the precursor in hand, the next step is the formation of the ether linkage via a Williamson ether synthesis. This classic S(_N)2 reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile, attacking the primary alkyl halide, 1-bromo-2-methylpropane.

Experimental Protocol

This is a general protocol for the O-alkylation of difluorophenols, adapted for this specific synthesis.[2]

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromo-2,6-difluorophenol | C₆H₃BrF₂O | 208.99 | 1.0 eq | - |

| 1-Bromo-2-methylpropane | C₄H₉Br | 137.02 | 1.2 eq | - |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 1.5 eq | - |

| N,N-Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 | Appropriate volume | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Brine | NaCl (aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2,6-difluorophenol (1.0 eq), anhydrous N,N-dimethylformamide (DMF), and anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Add 1-bromo-2-methylpropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into deionized water and extract the product with diethyl ether (3 x volume of aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Workflow for the Williamson ether synthesis.

Mechanistic Insights and Rationale

Step 1: Electrophilic Aromatic Substitution

The bromination of 2,6-difluorophenol is a classic example of electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Due to steric hindrance from the fluorine atoms at the ortho positions, the substitution occurs predominantly at the para position. The hydrobromic acid acts as a catalyst to polarize the bromine molecule, increasing its electrophilicity.

Step 2: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for preparing ethers.[3][4][5] It proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[3]

-

Deprotonation: A base, in this case, potassium carbonate, deprotonates the acidic phenolic hydroxyl group to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of the alkyl halide (1-bromo-2-methylpropane). This attack occurs from the backside of the carbon-bromine bond.

-

Displacement: The carbon-oxygen bond forms concurrently with the cleavage of the carbon-bromine bond, displacing the bromide ion as the leaving group.

The choice of a primary alkyl halide like 1-bromo-2-methylpropane is crucial for the success of this reaction, as S(_N)2 reactions are most efficient with unhindered electrophiles.[3] Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) under basic conditions.

Characterization and Data

The successful synthesis of this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the aromatic protons and the protons of the 2-methylpropoxy group, with appropriate chemical shifts and coupling patterns.

-

¹³C NMR will confirm the presence of all carbon atoms in the molecule.

-

¹⁹F NMR will show signals corresponding to the fluorine atoms on the aromatic ring.

-

-

Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight of the product, along with the characteristic isotopic pattern of a bromine-containing compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the broad O-H stretching band of the starting phenol and the presence of C-O-C stretching vibrations characteristic of an ether.

Conclusion

This technical guide outlines a robust and well-founded two-step synthesis for this compound. By providing detailed experimental protocols, mechanistic insights, and a clear rationale for the chosen synthetic strategy, this document serves as a valuable resource for researchers and professionals in the field. The described methods are based on established chemical principles and are designed to be reproducible, facilitating the reliable production of this important chemical intermediate for further applications in drug development and materials science.

References

-

PrepChem.com. Synthesis of 4-bromo-2,6-difluorophenol. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds are of paramount importance. Their unique electronic and steric properties often impart desirable characteristics to parent molecules, influencing everything from metabolic stability to receptor binding affinity. This guide provides a detailed technical overview of the physicochemical properties of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene, a substituted aromatic ether with potential applications in the development of novel therapeutic agents and functional materials.

This document serves as a comprehensive resource for researchers, offering both predicted property data and established experimental protocols for their validation. By presenting a holistic view of this compound's characteristics, we aim to facilitate its application in synthetic chemistry and drug discovery programs.

Compound Identification:

-

IUPAC Name: this compound

-

Synonyms: 5-Bromo-1,3-difluoro-2-isobutoxybenzene

-

CAS Number: 1309933-03-6

-

Molecular Formula: C₁₀H₁₁BrF₂O

-

SMILES: CC(C)COc1c(F)cc(Br)cc1F

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule in public literature, the following physicochemical properties have been predicted using well-regarded computational models. It is crucial to note that these values are estimations and should be confirmed through experimental validation.

| Property | Predicted Value | Prediction Tool/Method |

| Molecular Weight | 265.10 g/mol | N/A (Calculated) |

| logP (Octanol-Water Partition Coefficient) | 4.15 | Molinspiration |

| Boiling Point | 235.8 °C | AAT Bioquest |

| Melting Point | Not Predicted | AAT Bioquest (No prediction available) |

| pKa (most acidic) | No acidic proton predicted | Rowan |

| Aqueous Solubility (logS) | -4.23 | AqSolPred |

Synthesis Approach

A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide.[1]

Reaction Scheme:

The synthesis would likely proceed by reacting 5-bromo-2,6-difluorophenol with isobutyl bromide in the presence of a suitable base.

Mechanism:

The Williamson ether synthesis is a classic Sₙ2 reaction.[2] The reaction is initiated by the deprotonation of the alcohol (or phenol) to form a more nucleophilic alkoxide (or phenoxide) ion. This is typically achieved using a strong base. The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a concerted step.[3][4] For this specific synthesis, a primary alkyl halide (isobutyl bromide) is ideal as it minimizes the competing E2 elimination reaction that can occur with bulkier halides.[2][5]

Experimental Protocols for Property Determination

To validate the predicted physicochemical properties and to provide a comprehensive characterization of this compound, the following established experimental protocols are recommended.

Determination of logP (Octanol-Water Partition Coefficient)

The "shake-flask" method is the gold standard for the experimental determination of logP.[6]

Protocol:

-

Preparation of Pre-saturated Solvents: Prepare a phosphate buffer solution (e.g., pH 7.4) and n-octanol. Mix equal volumes of the buffer and n-octanol in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[7]

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.

-

Partitioning: In a glass vial with a screw cap, add a known volume of the n-octanol stock solution and a known volume of the pre-saturated aqueous buffer.

-

Equilibration: Shake the vial at a constant temperature for a sufficient time (e.g., 24 hours) to allow for the partitioning equilibrium to be reached.[6]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Boiling Point

The boiling point can be determined experimentally using a distillation setup or a micro-method with a Thiele tube.[8][9]

Protocol (Micro-method):

-

Sample Preparation: Place a small amount of the liquid compound into a small test tube or fusion tube.

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Heating: Attach the test tube to a thermometer and immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).

-

Observation: Heat the bath slowly. A stream of bubbles will emerge from the capillary tube as the air inside expands.

-

Boiling Point Determination: Continue heating until a continuous and rapid stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[10][11][12]

Determination of Melting Point

For solid compounds, the melting point is a crucial indicator of purity.[13]

Protocol:

-

Sample Preparation: Finely powder a small amount of the solid compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the sealed end.

-

Melting Point Apparatus: Place the capillary tube in a melting point apparatus.

-

Heating and Observation: Heat the sample slowly (approximately 1-2 °C per minute) near the expected melting point.

-

Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[14][15][16]

Determination of pKa

For compounds with ionizable groups, potentiometric titration is a precise method for determining the pKa.[17][18]

Protocol:

-

Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) at a known concentration.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized solution of a strong acid or base in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[19][20]

Determination of Aqueous Solubility

The aqueous solubility can be determined by the shake-flask method.

Protocol:

-

Sample Preparation: Add an excess amount of the compound to a known volume of water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.

-

Concentration Analysis: Carefully take an aliquot of the clear supernatant and determine its concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the aqueous solubility of the compound.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

Caption: Workflow for logP determination by the shake-flask method.

Conclusion

This compound is a molecule of interest for further investigation in various scientific disciplines. This guide has provided a foundational understanding of its key physicochemical properties through computational predictions. While these predicted values offer valuable initial insights, experimental verification is essential for their confirmation and for the comprehensive characterization of this compound. The detailed protocols outlined herein provide a robust framework for researchers to undertake such validation studies, thereby enabling the confident application of this molecule in future research and development endeavors.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 18, 2026, from [Link]

-

Rowan Scientific. (n.d.). pKa Prediction. Retrieved January 18, 2026, from [Link]

-

Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (2023, December 27). Williamson ether synthesis. In Wikipedia. [Link]

- Gomez, L. D., & Schultheis, P. J. (2020). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. Proceedings of the 13th International Joint Conference on Biomedical Engineering Systems and Technologies, 5, 595-602.

-

Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved January 18, 2026, from [Link]

- Müller, L., et al. (2024).

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 18, 2026, from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved January 18, 2026, from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 18, 2026, from [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved January 18, 2026, from [Link]

-

Rowan Scientific. (2025, October 16). How to Predict pKa. Rowan Scientific. [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 18, 2026, from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

- Sorkun, M. C., Khetan, A., & Er, S. (2020). AqSolPred (Aqueous Solubility Prediction model based on quality-oriented data selection method). Eindhoven University of Technology Research Portal.

-

Anonymous. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved January 18, 2026, from [Link]

-

Rowan Scientific. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter. [Link]

-

protocols.io. (2024, September 23). LogP / LogD shake-flask method. protocols.io. [Link]

- Sorkun, M. C., Khetan, A., & Er, S. (2020).

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved January 18, 2026, from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 18, 2026, from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved January 18, 2026, from [Link]

- Špirtović-Halilović, S., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 160, 249-257.

-

Rowan Scientific. (n.d.). Aqueous Solubility Prediction with Kingfisher and ESOL. Retrieved January 18, 2026, from [Link]

-

MedPharma. (2025, April 15). To determine the melting point of given organic compound. MedPharma. [Link]

- Sorkun, M. C., et al. (2021).

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved January 18, 2026, from [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved January 18, 2026, from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 249-254.

- De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of the American Chemical Society, 135(4), 1337-1345.

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved January 18, 2026, from [Link]

- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 151-160.

- JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments.

- Pinheiro, G. A., et al. (2020). Machine Learning Prediction of Nine Molecular Properties Based on the SMILES Representation of the QM9 Quantum-Chemistry Dataset. The Journal of Physical Chemistry A, 124(47), 9854-9866.

-

ResearchGate. (n.d.). (PDF) Machine Learning Prediction of Nine Molecular Properties Based on the SMILES Representation of the QM9 Quantum-Chemistry Dataset. Retrieved January 18, 2026, from [Link]

-

Kaggle. (n.d.). Predicting molecule properties based on its SMILES. Retrieved January 18, 2026, from [Link]

- Parakkal, S., et al. (2024). Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches. arXiv preprint arXiv:2408.09689.

-

Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]

-

ResearchGate. (n.d.). (PDF) Prediction of Melting Temperature of Organic Molecules using Machine Learning. Retrieved January 18, 2026, from [Link]

- Karthikeyan, M., et al. (2005). General Melting Point Prediction Based on a Diverse Compound Data Set and Artificial Neural Networks.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. Khan Academy [khanacademy.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. byjus.com [byjus.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. byjus.com [byjus.com]

- 15. pennwest.edu [pennwest.edu]

- 16. medpharma12.com [medpharma12.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. scribd.com [scribd.com]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene

CAS Number: 1309933-03-6

This technical guide provides a comprehensive overview of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene, a halogenated aromatic ether of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its chemical properties, plausible synthetic routes, safety considerations, and potential applications, offering field-proven insights and detailed methodologies.

Core Compound Identity and Properties

This compound, also known as 5-bromo-1,3-difluoro-2-isobutoxybenzene, is a substituted aromatic compound. Its structure is characterized by a benzene ring functionalized with a bromine atom, two fluorine atoms, and an isobutoxy ether group. This unique combination of substituents imparts specific electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1309933-03-6 | [1] |

| Molecular Formula | C₁₀H₁₁BrF₂O | [1] |

| Molecular Weight | 265.10 g/mol | [1] |

| Hazard Identification | Irritant | [1] |

Synthesis and Mechanism: The Williamson Ether Synthesis Approach

The most logical and widely applicable method for the preparation of this compound is the Williamson ether synthesis.[2][3][4][5] This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide.[2][3] In this case, the synthesis would proceed by reacting a suitable phenoxide with an isobutyl halide.

The causality behind this choice of reaction lies in its robustness and versatility for creating both symmetrical and asymmetrical ethers.[2] The reaction proceeds via an Sₙ2 mechanism, where the alkoxide ion performs a backside attack on the electrophilic carbon of the alkyl halide.[2][3] For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions.[2]

Conceptual Synthetic Pathway:

The synthesis would likely start from 4-bromo-2,6-difluorophenol. This phenol is deprotonated using a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking 1-bromo-2-methylpropane (isobutyl bromide) to form the desired ether product.

Caption: Plausible synthetic pathway for this compound via Williamson ether synthesis.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative procedure based on general Williamson ether synthesis methods for halogenated phenols and should be adapted and optimized under appropriate laboratory conditions.[6]

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2,6-difluorophenol (1.0 eq) and a suitable anhydrous solvent such as acetonitrile or DMF (10-15 volumes).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq), portion-wise at room temperature with vigorous stirring.[6] If using NaH, extreme caution is advised due to its reactivity with moisture.

-

Alkylation: To the resulting phenoxide suspension, add 1-bromo-2-methylpropane (isobutyl bromide, 1.1 eq) dropwise via a syringe.

-

Reaction Monitoring: The reaction mixture is typically heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours (e.g., 6-12 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized compound. This typically involves a combination of spectroscopic techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isobutoxy group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons) and signals for the aromatic protons. |

| ¹³C NMR | Resonances for the carbon atoms of the isobutoxy group and the aromatic ring. The carbon atoms attached to fluorine will show characteristic splitting. |

| ¹⁹F NMR | One or more signals in the typical range for aromatic fluorine atoms, with coupling patterns influenced by the other aromatic protons and potentially each other.[7][8] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (265.10 g/mol ), with a characteristic isotopic pattern for a monobrominated compound. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-O-C (ether) stretching, C-H stretching of the alkyl and aromatic groups, and C-Br and C-F stretching. |

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is listed as an irritant.[1] Halogenated aromatic compounds, as a class, can have varying degrees of toxicity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[9] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

Halogenated aromatic compounds are crucial building blocks in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[10][11]

-

Medicinal Chemistry: The presence of fluorine atoms can significantly alter the metabolic stability, lipophilicity, and binding affinity of a drug molecule.[7][12][13] The bromine atom serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.[11]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluoro- and bromo-substituents can enhance the efficacy and selectivity of pesticides and herbicides.[11]

-

Materials Science: Aryl ethers with specific substitution patterns are used in the synthesis of polymers and other advanced materials, where the halogen atoms can influence properties such as thermal stability and flame retardancy.[11]

While specific applications for this compound are not yet widely documented in peer-reviewed literature, its structural motifs suggest its potential as a key intermediate in the synthesis of more complex molecules with desirable biological or material properties. Its utility lies in its potential to be elaborated into a variety of downstream products through reactions at the bromine-substituted position.

Conclusion

This compound is a valuable, synthetically accessible building block for chemical research. Its preparation via the Williamson ether synthesis is a reliable and scalable method. The unique combination of reactive and modulating substituents makes it a compound of interest for the development of novel pharmaceuticals, agrochemicals, and materials. As with all chemical reagents, adherence to strict safety protocols is paramount during its handling and use. Further research into the applications of this compound is warranted and is likely to uncover its utility in various fields of chemical science.

References

-

MySkinRecipes. 5-Bromo-1,3-difluoro-2-isopropoxybenzene. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

- Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Unknown. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 5-Bromo-1,3-dichloro-2-fluorobenzene. [Link]

- Google Patents. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

-

ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]

-

Unknown. SAFETY DATA SHEET. [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. [Link]

- Google Patents.

-

Oakwood Chemical. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. [Link]

- Google Patents. US20190202814A1 - (19) United States (12)

-

ResearchGate. A, B Mass spectra of the derivative of fl uoride (A) and chlorobenzene (internal standard, IS) (B). [Link]

-

ChemRxiv. Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. [Link]

Sources

- 1. 1309933-03-6 Cas No. | 5-Bromo-1,3-difluoro-2-isobutoxybenzene | Matrix Scientific [matrixscientific.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. francis-press.com [francis-press.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. nbinno.com [nbinno.com]

- 11. adpharmachem.com [adpharmachem.com]

- 12. 5-Bromo-1,3-difluoro-2-isopropoxybenzene [myskinrecipes.com]

- 13. chemrxiv.org [chemrxiv.org]

Spectroscopic Characterization of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel aromatic compound, 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. While direct experimental data for this specific molecule is not publicly available, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and scientifically grounded predictive analysis.

Molecular Structure and Spectroscopic Implications

The unique arrangement of substituents on the benzene ring of this compound dictates a distinct spectroscopic fingerprint. The presence of two fluorine atoms, a bromine atom, and a bulky, flexible 2-methylpropoxy group creates a complex interplay of electronic and steric effects that are directly observable through various spectroscopic techniques. Understanding these interactions is paramount for the unambiguous identification and characterization of this compound in a research or development setting.

Figure 1: Chemical structure of this compound.

Proton (¹H) Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The interpretation of these signals, including their chemical shifts, multiplicities, and coupling constants, provides invaluable information about the electronic environment and connectivity of the protons within the molecule.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic CH | 6.8 - 7.2 | Triplet of doublets (td) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| -OCH₂- | 3.8 - 4.0 | Doublet (d) | J(H-H) ≈ 6-7 |

| -CH(CH₃)₂ | 2.0 - 2.3 | Nonet or multiplet (m) | J(H-H) ≈ 6-7 |

| -CH(CH₃)₂ | 0.9 - 1.1 | Doublet (d) | J(H-H) ≈ 6-7 |

Rationale for Predictions:

-

Aromatic Region: The single aromatic proton will be significantly influenced by the adjacent fluorine atoms, leading to a downfield shift and complex splitting patterns. The primary coupling will be to the two neighboring fluorine atoms, resulting in a triplet, which is further split by the meta-proton (if observable) into a triplet of doublets. Data from related compounds like 1,3-difluorobenzene shows aromatic protons in a similar chemical shift range.[1]

-

Aliphatic Region: The diastereotopic protons of the -OCH₂- group are expected to appear as a doublet due to coupling with the adjacent methine proton. The methine proton of the isobutyl group will exhibit a complex multiplet (potentially a nonet) due to coupling with the two adjacent methyl groups and the methylene protons. The six equivalent protons of the two methyl groups will appear as a doublet, coupled to the single methine proton. This is a characteristic pattern for an isobutyl group.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Carbon-13 (¹³C) Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule and offer insights into their electronic nature through their chemical shifts and couplings to fluorine.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-F | 158 - 165 | Doublet of doublets (dd) |

| C-O | 150 - 155 | Triplet (t) |

| C-Br | 110 - 115 | Singlet (s) or small doublet |

| Aromatic CH | 105 - 110 | Doublet of doublets (dd) |

| -OCH₂- | 75 - 80 | Singlet (s) |

| -CH(CH₃)₂ | 28 - 32 | Singlet (s) |

| -CH(CH₃)₂ | 18 - 22 | Singlet (s) |

Rationale for Predictions:

-

Aromatic Carbons: The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants and appear significantly downfield. The carbon attached to the oxygen of the alkoxy group will also be downfield due to the electronegativity of oxygen and will likely show a triplet multiplicity from two-bond coupling to the adjacent fluorine atoms. The carbon bearing the bromine will be at a relatively upfield position for an aromatic carbon due to the "heavy atom effect." The remaining aromatic CH carbon will show coupling to both fluorine atoms. These predictions are based on established substituent effects and data from related fluorinated aromatic compounds.[2][3]

-

Aliphatic Carbons: The chemical shifts of the isobutoxy group carbons are predicted based on standard values for similar alkyl ethers.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbons not coupled to fluorine.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Figure 2: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of specific functional groups through their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3050 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-F stretch | 1100 - 1300 | Strong |

| C-O stretch (ether) | 1000 - 1150 | Strong |

| C-Br stretch | 500 - 600 | Medium |

Rationale for Predictions:

-

The presence of both aromatic and aliphatic C-H bonds will give rise to distinct stretching vibrations.

-

The aromatic ring will have characteristic C=C stretching absorptions.

-

The highly polar C-F and C-O bonds are expected to produce strong absorption bands in the fingerprint region. The C-Br stretch will appear at a lower frequency. These predictions are consistent with data for various brominated and fluorinated benzene derivatives.[4][5][6][7]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and analyze the resulting transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Predicted Mass Spectrometric Data

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak cluster. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as two peaks of almost equal intensity (M⁺ and M+2).[8][9] The nominal molecular weight is approximately 264 g/mol .

-

Major Fragmentation Pathways:

-

Loss of the isobutyl group: A significant fragment would likely result from the cleavage of the C-O bond, leading to the loss of the isobutyl radical.

-

Loss of the 2-methylpropoxy group: Cleavage of the O-aryl bond would result in a fragment corresponding to the bromodifluorophenol radical cation.

-

Benzylic-type cleavage: Fragmentation of the isobutyl group itself is also expected.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) to induce fragmentation and provide a characteristic fingerprint spectrum.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Figure 3: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The interpretations of the expected ¹H NMR, ¹³C NMR, IR, and MS data are grounded in fundamental spectroscopic principles and supported by data from structurally related molecules. This guide serves as a valuable resource for scientists and researchers, enabling them to anticipate the spectroscopic features of this compound, aiding in its identification, and facilitating its use in further research and development endeavors.

References

-

PureSynth. 5-Bromo-13-Difluoro-2-(Trifluoromethoxy)Benzene 98.0%(GC). [Link]

-

The Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]

-

PubChem. 1-Bromo-2-fluorobenzene. [Link]

-

SpectraBase. 1,3-Dibromo-5-fluorobenzene - Optional[13C NMR] - Spectrum. [Link]

-

NIST WebBook. p-Bromofluorobenzene. [Link]

-

PubChem. 1-Bromo-3-fluorobenzene. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

RSC Publishing. The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V.l The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. [Link]

-

NIST WebBook. Benzene, 1-bromo-2-fluoro-. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

Thieme. 13C NMR Spectroscopy. [Link]

-

PubChem. 5-Bromo-1,3-difluoro-2-nitrobenzene. [Link]

-

University of Wisconsin-Madison. 1H NMR: Intermediate Level, Spectrum 17. [Link]

-

Oakwood Chemical. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. [Link]

-

SpectraBase. 5-bromo-1,3-difluoro-2-propylbenzene. [Link]

-

PubChem. 1-Butoxy-2,3-Difluorobenzene. [Link]

-

University of Lethbridge. Radicals and Mass Spectrometry (MS). [Link]

Sources

- 1. 1,3-Difluorobenzene (372-18-9) 1H NMR spectrum [chemicalbook.com]

- 2. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. 1-Bromo-3,5-difluorobenzene(461-96-1) 13C NMR [m.chemicalbook.com]

- 4. 1-Bromo-2-fluorobenzene | C6H4BrF | CID 61259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromofluorobenzene(460-00-4) IR Spectrum [m.chemicalbook.com]

- 6. 1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1-bromo-2-fluoro- [webbook.nist.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

solubility of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of efficient drug development and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a halogenated aromatic ether with potential applications as a building block in medicinal chemistry and materials science. Lacking extensive published data, this document focuses on providing a robust framework for predicting and experimentally determining its solubility. We will explore the theoretical principles governing solubility, predict its behavior in various organic solvent classes, and provide detailed, field-proven protocols for quantitative solubility determination. This guide is intended for researchers, chemists, and formulation scientists who require a thorough understanding of this compound's physicochemical properties to streamline reaction design, purification processes, and formulation development.

Compound Profile and Physicochemical Characteristics

This compound (CAS No. 1881332-64-4) is a substituted haloarene. Its structure, featuring a difluorinated benzene ring substituted with a bromine atom and an isobutoxy group, dictates its solubility behavior.

-

Molecular Formula: C₁₁H₁₃BrF₂O

-

Molecular Weight: 279.12 g/mol

-

Structure:

-

Aromatic Core: The 1,3-difluoro-benzene ring is electron-deficient due to the high electronegativity of the fluorine atoms. The bromine atom further contributes to the molecule's polarity and molecular weight.

-

Ether Linkage: The oxygen atom in the isobutoxy group can act as a hydrogen bond acceptor.

-

Alkyl Chain: The non-polar 2-methylpropoxy (isobutyl) group contributes to the molecule's lipophilicity.

-

This combination of a polar aromatic core and a non-polar alkyl chain suggests that the molecule possesses a balanced polarity, which is a key factor in predicting its solubility.

| Property | Predicted Value / Observation |

| CAS Number | 1881332-64-4 |

| Molecular Formula | C₁₁H₁₃BrF₂O |

| Molecular Weight | 279.12 g/mol |

| Boiling Point | ~280 °C (Predicted)[1] |

| Density | ~1.366 g/cm³ (Predicted)[1] |

| Polarity | Moderately polar, with both lipophilic (isobutyl, benzene ring) and polar (C-F, C-Br, ether oxygen) characteristics. |

| Hydrogen Bond Donor | No |

| Hydrogen Bond Acceptor | Yes (Ether oxygen) |

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" is the most crucial guiding concept.[2][3] This means that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polarity and Dielectric Constant: The polarity of a solvent, often quantified by its dielectric constant, is a primary determinant of its ability to dissolve a solute.[3][4] Polar solvents have higher dielectric constants and are effective at stabilizing polar solutes. Non-polar solvents have low dielectric constants and are better suited for dissolving non-polar solutes.[4]

-

Intermolecular Forces: The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions.[5]

-

Van der Waals Forces: Present in all molecules, these are the primary forces in non-polar systems.

-

Dipole-Dipole Interactions: Occur between polar molecules. The C-F and C-Br bonds in the target compound create significant dipoles.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction. While this compound cannot donate hydrogen bonds, its ether oxygen can accept them from protic solvents like alcohols.

-

Given its structure, the target molecule is expected to exhibit good solubility in solvents that can engage in dipole-dipole interactions and have moderate polarity, effectively bridging the gap between highly polar and strictly non-polar solvents.

Predicted Solubility Profile

Based on the "like dissolves like" principle[2][3], we can predict the qualitative solubility of this compound across different classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene | Moderate to Good | The isobutyl group and benzene ring provide lipophilic character, promoting interaction with non-polar solvents. Toluene may be particularly effective due to potential π-π stacking interactions. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF, Dichloromethane (DCM) | Good to Excellent | These solvents have moderate to high dielectric constants and can engage in dipole-dipole interactions with the polar C-F and C-Br bonds. The ether linkage is also compatible with these solvents. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond donors to the ether oxygen. However, the large non-polar portion of the molecule may limit high solubility compared to smaller, more polar solutes.[5] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Poor to Low | The molecule's significant non-polar surface area and lack of strong interactions with water's hydrogen-bonding network will likely result in low aqueous solubility.[5] Solubility in DMSO may be slightly better. |

Experimental Determination of Equilibrium Solubility

To obtain accurate, quantitative data, experimental measurement is essential. The Shake-Flask Method is the universally recognized "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[6][7][8]

Workflow for Solubility Determination

The following diagram illustrates the logical flow from sample preparation to final data analysis.

Caption: Experimental workflow for the Shake-Flask solubility method.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and accurately measured.

1. Materials and Equipment:

-

This compound (>98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Calibrated positive displacement pipettes or volumetric flasks

-

4-mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)

-

Volumetric glassware for dilutions

2. Procedure:

-

Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm saturation. A starting point is ~10-20 mg of solid for every 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a moderate speed (e.g., 150-200 rpm). The agitation ensures continuous mixing to facilitate dissolution.

-

Time to Equilibrium: Allow the mixture to shake for at least 24 hours.[7][9] For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended. To validate equilibrium, samples can be taken at 24 and 48 hours; if the measured concentration does not change, equilibrium has been reached.

-

Phase Separation: After equilibration, remove the vial and let it stand at the same constant temperature to allow the excess solid to settle. Centrifugation can also be used to accelerate this process.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Perform an accurate, quantitative dilution of the saturated solution using the same solvent to bring the concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.

3. Data Analysis:

-

Calculate the concentration of the saturated solution (C_sat) by accounting for the dilution factor.

-

Express solubility in standard units:

-

g/L: C_sat (mg/mL) × 1000

-

mol/L: C_sat (g/L) / Molecular Weight (279.12 g/mol )

-

Summary and Conclusion

This compound is a molecule of moderate, balanced polarity. Theoretical principles predict its highest solubility in polar aprotic solvents like THF and DCM, and moderate solubility in non-polar and polar protic solvents. Its solubility in highly polar media like water is expected to be low.

For drug development and process chemistry professionals, obtaining precise quantitative data is non-negotiable. The provided shake-flask protocol offers a robust and reliable method for determining the equilibrium solubility of this compound. The resulting data will be invaluable for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure all reactants remain in solution.

-

Purification: Designing effective crystallization or chromatographic purification steps.

-

Formulation: Understanding its behavior is a prerequisite for developing stable liquid formulations.

By combining theoretical prediction with rigorous experimental validation, researchers can confidently handle and utilize this compound in their scientific endeavors.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(1), 2-23.

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Retrieved from [Link]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

-

Solubility equilibrium. (n.d.). Wikipedia. Retrieved from [Link]

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

Solubility Measurement Techniques. (n.d.). Scribd. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.

-

Solubility of organic compounds. (n.d.). Khan Academy. Retrieved from [Link]

-

Principles of Solubility in Organic Chemistry with Nadia Korovina. (2020). YouTube. Retrieved from [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Automated Screening of Aqueous Compound Solubility in Drug Discovery. (n.d.). Millipore Corporation.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

-

Benzene, 1-bromo-2,4-difluoro-5-methyl-3-(2-methylpropoxy)-. (n.d.). ChemBK. Retrieved from [Link]

- How Does Solvent Polarity Impact Compound Solubility? (2025). YouTube.

Sources

- 1. chembk.com [chembk.com]

- 2. Khan Academy [khanacademy.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. m.youtube.com [m.youtube.com]

Navigating the Synthesis and Application of 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene: A Technical Guide for Chemical Innovators

Executive Summary

For researchers, medicinal chemists, and professionals in drug development, access to novel, functionally rich building blocks is paramount to innovation. This guide addresses the technical landscape surrounding 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene, a compound not presently available through commercial suppliers. The absence of this molecule from chemical catalogs necessitates a focus on its de novo synthesis. This document provides a comprehensive, scientifically-grounded pathway for its preparation, beginning with the commercially available precursor, 4-bromo-2,6-difluorophenol. We will delve into a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, explore its potential in catalyzing drug discovery through cross-coupling reactions, and provide a thorough overview of the necessary safety and handling protocols.

Commercial Unavailability and the Synthetic Imperative

A thorough search of the current chemical supplier landscape reveals that this compound is not offered as a stock chemical. This absence underscores its status as a novel compound, presenting both a challenge and an opportunity for researchers seeking to explore new chemical space. The logical and most efficient path forward is a targeted synthesis.

Strategic Synthesis via Williamson Etherification

The most direct and reliable method for the synthesis of this compound is the Williamson ether synthesis. This classic yet robust S(_N)2 reaction is ideally suited for forming the ether linkage between a phenoxide and a primary alkyl halide.[1][2] Our proposed synthetic strategy leverages the commercially available 4-bromo-2,6-difluorophenol and 1-bromo-2-methylpropane (isobutyl bromide).

Commercially Available Starting Materials

| Compound | CAS Number | Typical Purity | Notes |

| 4-Bromo-2,6-difluorophenol | 104197-13-9 | ≥97% | A white to off-white solid. Serves as the nucleophile precursor.[3][4][5] |

| 1-Bromo-2-methylpropane | 78-77-3 | ≥98% | A flammable liquid. The electrophile in this synthesis.[6][7] |

| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | ≥99% | A mild and effective base for deprotonating the phenol. |

| Acetonitrile (CH₃CN) | 75-05-8 | Anhydrous | A suitable polar aprotic solvent for S(_N)2 reactions. |

Proposed Synthetic Workflow

The synthesis proceeds in two conceptual stages: the deprotonation of the phenol to form a more potent nucleophile, followed by the nucleophilic attack on the primary alkyl halide.

Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

4-Bromo-2,6-difluorophenol (1.0 equiv)

-

1-Bromo-2-methylpropane (1.2 equiv)

-

Cesium Carbonate (1.5 equiv)

-

Anhydrous Acetonitrile

-

Round-bottom flask with stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-bromo-2,6-difluorophenol (1.0 equiv) and anhydrous acetonitrile.

-

Stir the solution and add cesium carbonate (1.5 equiv). The use of a milder base like cesium carbonate is advantageous in preventing potential side reactions.

-

To the resulting suspension, add 1-bromo-2-methylpropane (1.2 equiv) dropwise at room temperature.

-

Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Physicochemical Properties and Spectroscopic Characterization

While experimental data for the novel compound is not available, its properties can be predicted based on its structure.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₁₁BrF₂O |

| Molecular Weight | 277.09 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, ethyl acetate, THF) and insoluble in water. |

| ¹H NMR | Expect characteristic signals for the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons) and aromatic protons. |

| ¹⁹F NMR | A single resonance is expected for the two equivalent fluorine atoms. |

| ¹³C NMR | Signals corresponding to the four distinct aromatic carbons and the three distinct carbons of the isobutyl group. |

| Mass Spectrometry | A characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in an approximate 1:1 ratio). |

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of fluorine atoms in drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[8][9][10] The title compound, with its unique combination of a bromo functionality, difluoro substitution, and a lipophilic isobutyl ether group, is a prime candidate for use as a versatile intermediate in drug discovery programs.

A Key Building Block for Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[11][12][13] This allows for the facile introduction of a wide array of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups.

Caption: Role in Suzuki-Miyaura Cross-Coupling Reactions.

This synthetic versatility enables the rapid generation of libraries of novel compounds for screening against various biological targets. The difluoro substitution pattern can influence the electronic properties of the aromatic ring and provide vectors for hydrogen bonding, while the 2-methylpropoxy group can probe lipophilic pockets in protein binding sites.

Safety and Handling

As a novel, uncharacterized compound, this compound should be handled with care, assuming it is potentially hazardous. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Reactant Safety Information

-

4-Bromo-2,6-difluorophenol: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a fume hood and wear appropriate PPE.[14]

-

1-Bromo-2-methylpropane (Isobutyl Bromide): Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. Keep away from heat, sparks, and open flames.[6][15][16]

Conclusion

While this compound is not a commercially available reagent, this guide provides a clear and actionable synthetic pathway for its preparation. Its value as a versatile building block, particularly for the synthesis of complex molecules through palladium-catalyzed cross-coupling reactions, makes it a compound of significant interest for researchers in medicinal chemistry and drug discovery. The strategic incorporation of its unique structural motifs has the potential to unlock novel therapeutic candidates. As with all research chemicals, adherence to strict safety protocols during its synthesis and handling is essential.

References

- PrepChem. (n.d.). Synthesis of 4-bromo-2,6-difluorophenol.

-

The Role of Fluorinated Aromatics in Modern Drug Discovery. (n.d.). Retrieved from [Link]

-

KSCL (KRISHNA). (n.d.). ISO Butyl bromide MSDS. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

-

ResearchGate. (2008, July). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-Bromo-2,6-difluorophenol, 97% Purity, C6H3BrF2O, 100 grams. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: The Importance of High-Purity 4-Bromo-2,6-difluorophenol. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

-

YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. scbt.com [scbt.com]

- 4. buy 4-Bromo-2,6-Difluorophenol,4-Bromo-2,6-Difluorophenol suppliers,manufacturers,factories [hisunnychem.com]

- 5. nbinno.com [nbinno.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. kscl.co.in [kscl.co.in]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. Isobutyl bromide(78-77-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene. This molecule is a valuable building block in medicinal chemistry and materials science, owing to the versatile reactivity of its C-Br bond. This document will delve into the electronic and steric factors governing this reactivity and provide detailed protocols for its key transformations, including palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this fluorinated aromatic compound.

Introduction: Understanding the Molecular Landscape

This compound possesses a unique substitution pattern that dictates the reactivity of its C-Br bond. The presence of two strongly electron-withdrawing fluorine atoms at the ortho and para positions to the bromine significantly influences the electronic character of the aromatic ring. This inductive withdrawal of electron density makes the carbon atom of the C-Br bond more electrophilic and, consequently, more susceptible to oxidative addition by a low-valent metal catalyst, a key step in many cross-coupling reactions.[1]

Conversely, the 2-methylpropoxy (isobutoxy) group at the ortho position to the bromine atom is an electron-donating group through resonance. However, the powerful inductive effect of the two fluorine atoms is expected to dominate, rendering the overall aromatic system electron-deficient. This electron-deficient nature generally enhances the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions.[1][2][3]

Steric hindrance from the bulky isobutoxy group and the adjacent fluorine atom can also play a role, potentially influencing the approach of the catalyst and other reactants to the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity